molecular formula C8H8BrNO3 B13052184 (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

Cat. No.: B13052184
M. Wt: 246.06 g/mol
InChI Key: UIEIWONPBWLZGX-SSDOTTSWSA-N
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Description

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is a compound with the molecular formula C8H8BrNO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom and a hydroxyl group on the aromatic ring, as well as an amino group on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of 2-amino-2-(3-bromo-4-oxophenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)acetic acid.

    Substitution: Formation of 2-amino-2-(3-azido-4-hydroxyphenyl)acetic acid or 2-amino-2-(3-thiocyanato-4-hydroxyphenyl)acetic acid.

Scientific Research Applications

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The bromine atom may enhance its binding affinity to specific receptors or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the bromine atom, which may result in different biological activities and binding affinities.

    2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid: Contains a chlorine atom instead of bromine, which may affect its reactivity and interactions with biological targets.

    2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a hydroxyl group, which may influence its solubility and chemical properties.

Uniqueness

The presence of both the bromine atom and the hydroxyl group on the aromatic ring of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1

InChI Key

UIEIWONPBWLZGX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)O

Origin of Product

United States

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